molecular formula C9H7F3O2S B022848 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid CAS No. 102582-93-4

2-((4-(Trifluoromethyl)phenyl)thio)acetic acid

Cat. No.: B022848
CAS No.: 102582-93-4
M. Wt: 236.21 g/mol
InChI Key: MBVVWIKWEHKYGF-UHFFFAOYSA-N
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Description

2-((4-(Trifluoromethyl)phenyl)thio)acetic acid is an organic compound with the molecular formula C9H7F3O2S. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thioacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid typically involves the reaction of 4-(trifluoromethyl)thiophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile attacking the electrophilic carbon of chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the thiophenol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-((4-(Trifluoromethyl)phenyl)thio)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic profiles.

    Industry: The compound is used in the development of agrochemicals and materials with enhanced properties

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid is unique due to the presence of both a trifluoromethyl group and a thioacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioacetic acid moiety allows for redox activity .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVVWIKWEHKYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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